1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a combination of furan, piperazine, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently coupled with an indole derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
- 1-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Uniqueness
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the furan moiety, which imparts distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(14-12-20-15-5-2-1-4-13(14)15)19(25)22-9-7-21(8-10-22)18(24)16-6-3-11-26-16/h1-6,11-12,20H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMXGKSXGRZHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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